Hydrocinnamic-2,2-D2 acid
CAS No.: 19136-97-1
Cat. No.: VC21023141
Molecular Formula: C9H10O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19136-97-1 |
---|---|
Molecular Formula | C9H10O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 2,2-dideuterio-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 |
Standard InChI Key | XMIIGOLPHOKFCH-RJSZUWSASA-N |
Isomeric SMILES | [2H]C([2H])(CC1=CC=CC=C1)C(=O)O |
SMILES | C1=CC=C(C=C1)CCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CCC(=O)O |
Introduction
Chemical Identity and Structure
Hydrocinnamic-2,2-D2 acid (3-phenylpropanoic-2,2-d2 acid) is a deuterium-labeled variant of hydrocinnamic acid where two hydrogen atoms at the alpha position (C-2) are replaced with deuterium atoms. This selective deuteration creates a stable isotopically labeled compound with minimal structural changes but significant analytical benefits.
Basic Identification
The compound can be identified through multiple nomenclature systems and identifiers as shown in Table 1:
Parameter | Value |
---|---|
CAS Registry Number | 19136-97-1 |
Chemical Name | Hydrocinnamic-2,2-D2 acid |
Common Synonyms | HydrocinnaMic-d2 Acid, Hydrocinnamic-α,α-d2 Acid, 3-phenylpropanoic-2,2-d2 acid, Hydrocinnamic-alpha,alpha-d2 Acid |
Molecular Formula | C9H8D2O2 |
Molecular Weight | 152.19 g/mol |
MDL Number | MFCD01073935 |
Table 1: Chemical identifiers of Hydrocinnamic-2,2-D2 acid
Structural Characteristics
Hydrocinnamic-2,2-D2 acid maintains the core structure of hydrocinnamic acid (3-phenylpropanoic acid) with the specific modification of two deuterium atoms at the alpha position. The structural formula can be represented as C6H5CH2CD2COOH, highlighting the phenyl group, methylene bridge, deuterated alpha carbon, and carboxylic acid functional group .
Physical and Chemical Properties
The incorporation of deuterium atoms alters some physical properties compared to the non-deuterated counterpart, while maintaining similar chemical reactivity patterns.
Physicochemical Properties
Table 2 summarizes the key physical and chemical properties of Hydrocinnamic-2,2-D2 acid:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.1±0.1 g/cm³ |
Boiling Point | 280.0°C at 760 mmHg |
Flash Point | 170.0±13.9°C |
Exact Mass | 152.080627 |
PSA | 37.30000 |
LogP | 1.84 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Index of Refraction | 1.542 |
Table 2: Physicochemical properties of Hydrocinnamic-2,2-D2 acid
Comparative Analysis with Non-Deuterated Form
When compared to standard hydrocinnamic acid (C9H10O2, MW: 150.17), the deuterated version shows:
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Increased molecular weight (152.19 vs. 150.17) due to deuterium incorporation
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Slightly altered physicochemical properties while maintaining the same chemical functional groups
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Similar boiling point (280°C compared to 553 K or approximately 280°C for hydrocinnamic acid)
Applications and Significance
Hydrocinnamic-2,2-D2 acid serves several important functions in scientific research and pharmaceutical development.
Analytical Applications
The strategic deuterium labeling at the alpha position makes this compound valuable for:
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Internal Standard in Mass Spectrometry: The deuterium labeling creates a mass shift that allows differentiation between the labeled and unlabeled compounds in mass spectrometric analysis.
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NMR Studies: Deuterium labeling facilitates nuclear magnetic resonance investigations by providing distinct spectral signatures, useful for structure elucidation and reaction mechanism studies .
Pharmaceutical Research
The compound has gained attention in pharmaceutical investigations due to several advantageous properties:
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Pharmacokinetic Investigations: Deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, allowing researchers to study drug metabolism pathways .
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Metabolic Stability: The incorporation of deuterium at the alpha position can potentially slow metabolic processes that involve C-H bond cleavage at this position, potentially enhancing metabolic stability of related drug compounds .
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Tracer Studies: As noted in the literature, "Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process" .
Biochemical Research
Hydrocinnamic acid derivatives have been identified as biologically active compounds:
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Plant Growth Regulation: The parent compound, hydrocinnamic acid, has been documented as "the major rhizospheric compound with known growth regulatory activities" .
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Enzyme Mechanism Probes: Deuterated compounds like Hydrocinnamic-2,2-D2 acid can serve as valuable probes for studying enzyme mechanisms by allowing researchers to track specific reaction pathways .
Synthesis and Preparation Methods
The synthesis of Hydrocinnamic-2,2-D2 acid can be approached through various methodologies, ranging from chemical to enzymatic approaches.
Enzymatic Deuteration Approaches
Recent advances in enzymatic deuteration offer promising approaches:
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Enzyme-Catalyzed Deuteration: As noted in the literature, "enzymatic methods for introducing deuterium offer improved efficiency, operating directly on free amino acids to achieve hydrogen-deuterium (H/D) exchange" .
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Dual-Protein Systems: Research indicates that "enzyme-catalyzed deuteration, combined with steady-state kinetic analysis... probe the mechanism of a two-protein system" for site-selective deuteration .
Manufacturer/Supplier | Product Number | Packaging | Price (USD) |
---|---|---|---|
American Custom Chemicals Corporation | RDL0007646 | 5 mg | $497.93 |
Medical Isotopes, Inc. | D2219 | 1 g | $1,425.00 |
TargetMol Chemicals Inc. | - | Variable | $285.00-1,420.00/mg |
Table 3: Commercial suppliers of Hydrocinnamic-2,2-D2 acid
Research Context and Future Directions
The development and application of deuterated compounds like Hydrocinnamic-2,2-D2 acid represent an evolving area of research with several promising directions.
Current Research Applications
Current research involving deuterated organic acids focuses on:
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Improved Analytical Methods: Development of more sensitive and specific analytical techniques using deuterated internal standards.
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Pharmaceutical Optimization: Investigation of deuterium incorporation to enhance drug stability and modify metabolic profiles.
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